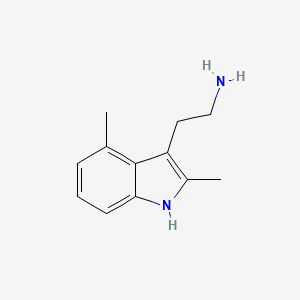

2-(2,4-二甲基-1H-吲哚-3-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine is a derivative of indole, a heterocyclic structure with a wide range of biological activities. Indole derivatives are known for their antimicrobial properties and their ability to inhibit efflux pumps in bacteria, which can restore the effectiveness of antibiotics against resistant strains.

Synthesis Analysis

The synthesis of indole derivatives often involves modifications to the indole core and the addition of various functional groups. In one study, a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized by cyclization of corresponding 1-(2-(1H-indol-3-yl) ethyl)-3-phenylthiourea with 2-bromoacetophenone . Another research effort reported the synthesis of 37 1-(1H-indol-3-yl)ethanamine derivatives, including 12 new compounds, through simple and efficient chemical modifications . These studies highlight the versatility of indole chemistry and the potential for creating a wide array of derivatives with varying biological activities.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their biological activity. Spectral data and elemental analysis are commonly used to establish the structures of synthesized compounds . X-ray diffraction (XRD) studies have also been employed to research the structures of specific indole derivatives, providing detailed insights into their molecular conformations .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including isomerization. For instance, 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones were reported to isomerize into 2-hydroxy-2-aryl-1-(indol-3-yl)ethan-1-ones in the presence of triethylamine at heating or in the presence of EtONa at room temperature . These reactions can significantly alter the biological properties of the compounds and are important for tailoring their activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the practical applications of the compounds, including their potential as pharmaceutical agents. The antimicrobial activity of indole derivatives is often evaluated in vitro using various bacterial and fungal species to assess their potential as therapeutic agents . The study of these properties is critical for the development of new drugs and the understanding of their mechanisms of action.

科学研究应用

Efflux Pump Inhibition

Héquet等人(2014年)的研究聚焦于吲哚衍生物的合成,包括与2-(2,4-二甲基-1H-吲哚-3-基)乙胺结构相关的化合物。他们发现这些化合物作为金黄色葡萄球菌NorA外排泵的有效抑制剂。这在解决金黄色葡萄球菌等细菌的抗生素耐药性方面尤为重要,因为外排泵抑制可以恢复头孢氨苄等抗生素的有效性(Héquet等人,2014年)。

氢胺化反应

Sobenina等人(2010年)研究了某些吲哚衍生物的氢胺化反应。他们的研究显示了这些化合物的实用性,包括类似于2-(2,4-二甲基-1H-吲哚-3-基)乙胺的化合物,在化学合成中的作用,特别是在制备各种吲哚的氨基衍生物方面。这对合成广泛范围的有机化合物,包括制药和农药(Sobenina et al., 2010),具有重要意义。

抗菌活性

Kumbhare等人(2013年)合成了2-(1H-吲哚-3-基)乙胺的衍生物,并评估了它们的抗菌和抗真菌活性。这些研究展示了这类化合物在开发新的抗菌剂方面的潜力,特别是在抗生素耐药性不断增加的背景下(Kumbhare et al., 2013)。

DNA结合和切割

Rao等人(2015年)探索了涉及吲哚衍生物的复合物的DNA结合和切割活性。这些发现对于理解这些化合物在分子水平上的相互作用具有重要意义,这可能对遗传工程和癌症研究等领域产生影响(Rao et al., 2015)。

作用机制

Target of Action

The primary target of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine is the Interleukin-1 receptor (IL-1R1). IL-1R1 is a prominent pro-inflammatory cytokine that plays a crucial role in host defense against infections and is implicated in a variety of autoimmune diseases .

Mode of Action

2-(2,4-dimethyl-1H-indol-3-yl)ethanamine interacts with IL-1R1, modulating the interactions between Interleukin-1β (IL-1β) and IL-1R1 . This compound has been shown to increase the binding capacity of IL-1β to IL-1R1, thereby enhancing the activity of IL-1β .

Biochemical Pathways

The interaction of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine with IL-1R1 influences the production of cytokines in IL-1β-stimulated cells . Specifically, it augments the production of pro-inflammatory cytokines such as IL-6, IL-8, and COX-2 .

Result of Action

The result of the action of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine is an increase in the production of pro-inflammatory cytokines in IL-1β-stimulated cells . This increase is observed at both mRNA and protein levels . The enhancing activity of this compound in IL-1β-induced cytokine production increases in a dose-dependent manner without cytotoxicity .

属性

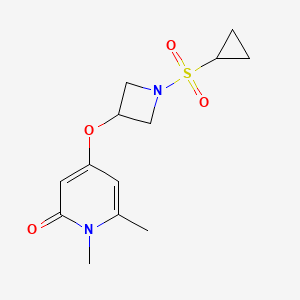

IUPAC Name |

2-(2,4-dimethyl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-4-3-5-11-12(8)10(6-7-13)9(2)14-11/h3-5,14H,6-7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWSPYLLICKTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=C2CCN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2517948.png)

![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)

![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)

![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)

![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)